molecular formula C12H22O6 B056250 2-Hexenyl-beta-glucopyranoside CAS No. 117017-90-0

2-Hexenyl-beta-glucopyranoside

Cat. No.: B056250
CAS No.: 117017-90-0
M. Wt: 262.3 g/mol
InChI Key: GZDNGWOBFHUEOM-BLYUPUKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexenyl-beta-glucopyranoside is a natural product found in Erigeron breviscapus, Thunbergia laurifolia, and Macaranga tanarius with data available.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 2-hexenyl-beta-glucopyranoside on pancreatic cancer cells (Panc1). The compound was shown to induce apoptosis, characterized by the upregulation of pro-apoptotic genes (Casp3 and Bax) and downregulation of the anti-apoptotic gene Bcl-2. The MTT assay demonstrated significant growth inhibition at a concentration of 10 µM, with flow cytometry confirming cell cycle arrest at the S phase .

Study Cell Type Concentration Effect
Jiang et al. (2023)Panc1 Cells10 µMInduced apoptosis, cell cycle arrest

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, particularly in the context of chronic diseases. In vitro studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Antidiabetic Effects

Research indicates that this compound exhibits inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion. This action may contribute to lower postprandial blood glucose levels, making it a candidate for further studies in diabetes management .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing natural preservatives or antimicrobial agents.

Case Study 1: Cytotoxicity in Pancreatic Cancer

A study conducted on the effects of this compound on Panc1 cells revealed significant cytotoxicity. The research utilized flow cytometry to analyze apoptotic markers, confirming that treatment with the compound led to increased apoptosis and altered gene expression related to cell survival .

Case Study 2: Alpha-Glucosidase Inhibition

In another investigation, the inhibitory effects of this compound on alpha-glucosidase were assessed. The results indicated an IC50 value that supports its potential as an antidiabetic agent, highlighting its role in managing glucose metabolism .

Properties

CAS No.

117017-90-0

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-hex-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h4-5,8-16H,2-3,6-7H2,1H3/b5-4+/t8-,9-,10+,11-,12-/m1/s1

InChI Key

GZDNGWOBFHUEOM-BLYUPUKHSA-N

SMILES

CCCC=CCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCC/C=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCC=CCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

2-hexenyl-beta-D-glucopyranoside (E)
2-hexenyl-beta-glucopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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